N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-(2-methoxyphenyl)pyrazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-17-9-5-2-6-12(17)15-10-16(24-23-15)19(25)20-11-18-21-13-7-3-4-8-14(13)22-18/h2-9,15-16,23-24H,10-11H2,1H3,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKWUIZUQLUSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(NN2)C(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a therapeutic agent. This article explores the compound's synthesis, biological evaluations, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 351.4 g/mol
- CAS Number : 1239482-89-3
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazole ring and subsequent functionalization to introduce the benzodiazole and methoxyphenyl groups. The synthetic pathways often leverage established methodologies for constructing pyrazole derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating promising anti-proliferative activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.83 | Induction of apoptosis |
| MCF-7 (Breast) | 1.81 | Cell cycle arrest in G1 phase |
| HeLa (Cervical) | 1.50 | Increased ROS levels |
The compound was noted to induce apoptosis in MCF-7 cells through mechanisms including the downregulation of cyclin D2 and CDK2, leading to cell cycle arrest and increased reactive oxygen species (ROS) production, which is critical for triggering apoptotic pathways .
Other Biological Activities
Beyond its anticancer effects, this compound has exhibited other biological activities:
- Enzyme Inhibition : It has been reported as a moderate inhibitor of FGFR (Fibroblast Growth Factor Receptor), with an IC50 value of approximately 15 nM. This inhibition suggests potential applications in treating diseases associated with aberrant FGFR signaling .
Study on Antiproliferative Activity
A study involving a series of pyrazole-benzimidazole hybrids demonstrated that compounds similar to this compound showed significant growth inhibition across multiple cancer cell lines. The study utilized various assays to assess cell viability and mechanisms of action, confirming that these compounds could effectively target cancer cells while sparing normal cells .
In Vivo Efficacy
In vivo studies using xenograft models have shown that derivatives of this compound can significantly inhibit tumor growth. For instance, a related compound demonstrated nearly complete inhibition of tumor growth in FGFR-driven xenograft models at doses as low as 10 mg/kg administered orally . This underscores the potential for clinical applications in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several pyrazole-carboxamide derivatives, differing primarily in substituents and heterocyclic systems. Key analogues include:
Physicochemical Properties
- Solubility : The 2-methoxy group increases hydrophilicity compared to halogenated analogues (e.g., 4-chlorophenyl in ) but remains less polar than sulfonamide-containing derivatives (e.g., darolutamide) .
- Stability : Methoxy groups are generally stable under physiological conditions, whereas esters or sulfonamides () may undergo hydrolysis .
Key Research Findings
Metabolic Stability : Fluorophenyl derivatives () demonstrate prolonged half-lives in vitro, a trait that may extend to the target compound if metabolized similarly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
